(S)-(+)-Ibuprofen-d3

Description

BenchChem offers high-quality (S)-(+)-Ibuprofen-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(+)-Ibuprofen-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

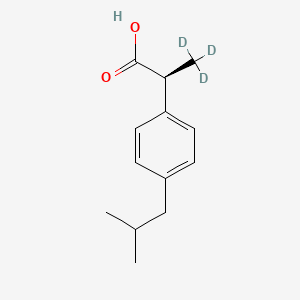

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/t10-/m0/s1/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFNNWSXXWATRW-PCXQMPHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-(+)-Ibuprofen-d3 physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-Ibuprofen-d3 is the deuterated form of the S-enantiomer of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The S-enantiomer is the more pharmacologically active form of ibuprofen.[1][2] Isotopic labeling with deuterium (d3) at the alpha-methyl group of the propionic acid moiety provides a valuable tool for various research applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in analytical assays. This guide provides a comprehensive overview of the physical and chemical properties of (S)-(+)-Ibuprofen-d3, its mechanism of action, and representative experimental protocols.

Physical and Chemical Properties

(S)-(+)-Ibuprofen-d3 shares nearly identical physical and chemical properties with its non-deuterated counterpart, with the primary difference being its increased molecular weight due to the presence of three deuterium atoms.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₅D₃O₂ | [3] |

| Molecular Weight | 209.3 g/mol | [3][4] |

| CAS Number | 1329643-44-8 | [5] |

| Appearance | White to Pale Beige Solid | |

| Melting Point | 69-71°C (for racemic-d3) | |

| Boiling Point | 319.6 ± 11.0 °C at 760 mmHg (Predicted) | |

| Solubility | Soluble in Methanol, Acetonitrile, Chloroform, DMSO, and Ethanol.[3][6] | [3][6] |

| Isotopic Purity | ≥95 atom % D |

Spectroscopic Data

The spectroscopic data for (S)-(+)-Ibuprofen-d3 is largely comparable to that of (S)-(+)-Ibuprofen. The key differences are observable in the mass spectrum, due to the mass shift of +3, and in the ¹H and ¹³C NMR spectra at the site of deuteration.

Mass Spectrometry

(S)-(+)-Ibuprofen-d3 is commonly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of ibuprofen in biological matrices.

| Technique | Ion Transition (m/z) | Reference(s) |

| LC-MS/MS (Negative Ion Mode) | 208.1 → 163.9 | [7] |

| LC-MS/MS (Negative Ion Mode) | 208 → 164 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted ¹H and ¹³C NMR spectral data for (S)-(+)-Ibuprofen-d3, based on the known spectra of non-deuterated ibuprofen. The most significant difference in the ¹H NMR spectrum is the absence of the doublet corresponding to the α-methyl protons. In the ¹³C NMR spectrum, the signal for the deuterated methyl carbon will appear as a triplet due to C-D coupling.

¹H NMR (CDCl₃, 300 MHz): δ 7.22 (d, 2H, J = 8.1 Hz), 7.11 (d, 2H, J = 8.1 Hz), 3.72 (q, 1H, J = 7.2 Hz), 2.46 (d, 2H, J = 7.2 Hz), 1.84 (m, 1H), 0.88 (d, 6H, J = 6.6 Hz).[8]

¹³C NMR (CDCl₃): δ 181.2 (C=O), 140.8 (C), 137.2 (C), 129.4 (CH), 127.3 (CH), 45.1 (CH), 45.0 (CH₂), 30.2 (CH), 22.4 (CH₃), 18.5 (C-D₃, triplet).[9][10][11][12][13]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of (S)-(+)-Ibuprofen-d3 is expected to be nearly identical to that of (S)-(+)-Ibuprofen. The characteristic absorption bands include:

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3000 | O-H stretch (carboxylic acid) | [14] |

| ~2954 | C-H stretch (aliphatic) | [8] |

| ~1721 | C=O stretch (carboxylic acid dimer) | [15] |

| ~1512 | C=C stretch (aromatic) | [8] |

Mechanism of Action

(S)-(+)-Ibuprofen, the active enantiomer, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][6]

Experimental Protocols

Synthesis of (S)-(+)-Ibuprofen-d3

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

-

To a cooled solution of isobutylbenzene, add anhydrous hydrogen fluoride (HF) as both the catalyst and solvent.

-

Slowly add acetic anhydride to the mixture.

-

Allow the reaction to proceed until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, the HF can be recovered and recycled. The resulting product is 4'-isobutylacetophenone.[8]

Step 2: Hydrogenation and Deuteration

This step would involve the hydrogenation of the ketone to an alcohol, followed by a reaction to introduce the deuterated methyl group. A more direct, though hypothetical, approach for deuteration at the alpha-position could involve an enolate formation followed by quenching with a deuterium source. A plausible laboratory synthesis of racemic ibuprofen involves a Grignard reaction.[8]

Step 3: Carbonylation

-

The intermediate from the previous step is subjected to carbonylation in the presence of a palladium catalyst.

-

This reaction introduces the carboxylic acid moiety, yielding racemic ibuprofen.

Step 4: Chiral Resolution and Purification

-

The racemic ibuprofen is resolved to isolate the (S)-(+)-enantiomer. This can be achieved through various methods, such as fractional crystallization with a chiral resolving agent.

-

The resulting (S)-(+)-Ibuprofen is then purified by recrystallization.

Disclaimer: This is a representative synthesis outline. A specific protocol for deuteration would need to be developed and optimized.

Analytical Method: Quantification in Plasma by LC-MS/MS

The following is a general protocol for the analysis of ibuprofen in a biological matrix using (S)-(+)-Ibuprofen-d3 as an internal standard.

-

Sample Preparation: To a plasma sample, add a known concentration of (S)-(+)-Ibuprofen-d3 solution in a suitable solvent like methanol.

-

Extraction: Perform protein precipitation by adding a solvent such as acetonitrile. Alternatively, a liquid-liquid extraction can be performed. Centrifuge the sample to pellet the precipitated proteins.

-

Analysis: Inject the supernatant onto a reverse-phase C18 HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Detection: Use a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the specific mass transitions for ibuprofen and (S)-(+)-Ibuprofen-d3.[7]

-

Quantification: Create a calibration curve using known concentrations of ibuprofen. The concentration of ibuprofen in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

(S)-(+)-Ibuprofen-d3 is an essential tool for researchers in drug development and related fields. Its well-defined physical and chemical properties, coupled with its utility in sensitive analytical methods, make it invaluable for detailed pharmacokinetic and metabolic studies of ibuprofen. This guide provides a foundational understanding of this important isotopically labeled compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. rac Ibuprofen-d3 | C13H18O2 | CID 12225947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ibuprofen-d3 | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 9. nmr.oxinst.com [nmr.oxinst.com]

- 10. Ibuprofen (13C, 1H) - Anasazi Instruments [aiinmr.com]

- 11. Ibuprofen(15687-27-1) 13C NMR spectrum [chemicalbook.com]

- 12. (S)-(+)-Ibuprofen (51146-56-6) 13C NMR [m.chemicalbook.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. "Conversion of Racemic Ibuprofen to (S)-Ibuprofen" by David Chavez-Flores [scholarworks.utep.edu]

- 15. researchgate.net [researchgate.net]

- 16. news-medical.net [news-medical.net]

(S)-(+)-Ibuprofen-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-(+)-Ibuprofen-d3, a deuterated analog of the active enantiomer of ibuprofen. This document details its fundamental properties, analytical methodologies, and its primary mechanism of action.

Core Compound Data

(S)-(+)-Ibuprofen-d3, the S-enantiomer of ibuprofen in which three hydrogen atoms on the methyl group of the propionic acid side chain have been replaced by deuterium, is a valuable tool in pharmacokinetic and metabolic studies. Its key identifiers and physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 1329643-44-8 |

| Molecular Formula | C₁₃H₁₅D₃O₂ |

| Molecular Weight | 209.31 g/mol |

Mechanism of Action: Cyclooxygenase Inhibition

The primary pharmacological effect of (S)-(+)-Ibuprofen, and by extension its deuterated form, is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX enzymes, (S)-(+)-Ibuprofen prevents the synthesis of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. The S-enantiomer is significantly more potent in this inhibitory action than the R-enantiomer.

The signaling pathway for prostaglandin synthesis and its inhibition by (S)-(+)-Ibuprofen is illustrated in the following diagram.

Caption: Inhibition of the Prostaglandin Synthesis Pathway by (S)-(+)-Ibuprofen-d3.

Experimental Protocols

Chiral Separation of Ibuprofen Enantiomers by HPLC

The accurate quantification of (S)-(+)-Ibuprofen and its R-enantiomer is crucial for pharmacokinetic and metabolic studies. A common method for this is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Objective: To separate and quantify the enantiomers of ibuprofen in a given sample.

Materials and Instrumentation:

-

HPLC system with UV detector

-

Chiral stationary phase column (e.g., cellulose or amylose-based)

-

Mobile phase: A mixture of n-hexane, ethanol, and acetic acid (ratio can be optimized, e.g., 90:10:0.1 v/v/v)

-

Ibuprofen standard solutions (racemic and individual enantiomers)

-

Sample containing ibuprofen enantiomers

Procedure:

-

Preparation of Mobile Phase: Prepare the mobile phase by mixing the organic solvents and acid in the desired ratio. Degas the mobile phase before use.

-

System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the detector.

-

Standard Injection: Inject a known concentration of racemic ibuprofen standard to determine the retention times and resolution of the two enantiomers.

-

Sample Injection: Inject the sample solution into the HPLC system.

-

Data Acquisition: Record the chromatogram and integrate the peak areas for each enantiomer. The detection wavelength is typically set at 220 nm.

-

Quantification: Calculate the concentration of each enantiomer in the sample by comparing their peak areas to those of the standard solutions.

In Vitro COX Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory activity of (S)-(+)-Ibuprofen-d3 on COX-1 and COX-2 enzymes.

Objective: To determine the IC₅₀ value of (S)-(+)-Ibuprofen-d3 for COX-1 and COX-2.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

(S)-(+)-Ibuprofen-d3 test solutions at various concentrations

-

Assay buffer (e.g., Tris-HCl buffer)

-

Detection system (e.g., colorimetric or fluorescent probe to measure prostaglandin production)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer.

-

Incubation: In a microplate, add the COX enzyme, assay buffer, and different concentrations of (S)-(+)-Ibuprofen-d3. Include control wells with no inhibitor and blank wells with no enzyme.

-

Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Reaction Termination: After a specific incubation time (e.g., 10 minutes), stop the reaction by adding a stopping reagent (e.g., a strong acid).

-

Detection: Measure the amount of prostaglandin produced using a suitable detection method.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing (S)-(+)-Ibuprofen-d3 as an internal standard for the analysis of (S)-(+)-Ibuprofen in biological samples.

Caption: Workflow for a Pharmacokinetic Study Using (S)-(+)-Ibuprofen-d3.

A Technical Guide to the Synthesis and Isotopic Labeling of (S)-(+)-Ibuprofen-d3

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ibuprofen, chemically known as 2-(4-isobutylphenyl)propanoic acid, is a widely used non-steroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties[1]. The therapeutic effects of ibuprofen are primarily attributed to its (S)-(+)-enantiomer, which is approximately 160 times more potent in inhibiting prostaglandin synthesis than its (R)-(-)-counterpart[2][3]. Consequently, the enantioselective synthesis of (S)-(+)-Ibuprofen is of significant interest to the pharmaceutical industry.

Isotopic labeling, particularly with stable isotopes like deuterium (²H or D), is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. Deuterated compounds, such as (S)-(+)-Ibuprofen-d3, serve as ideal internal standards for quantitative analysis by mass spectrometry (GC-MS or LC-MS) due to their near-identical chemical properties to the parent drug but distinct mass[4][5]. The "-d3" designation in this context refers to the substitution of three hydrogen atoms with deuterium on the alpha-methyl group of the propanoic acid side chain[4].

This technical guide provides a comprehensive overview of a robust method for the synthesis of racemic (±)-Ibuprofen-d3, followed by a detailed protocol for the chiral resolution to isolate the pharmacologically active (S)-(+)-Ibuprofen-d3 enantiomer.

Synthetic and Resolution Strategy

The synthesis of (S)-(+)-Ibuprofen-d3 is approached via a two-stage process designed for efficiency and high purity:

-

Synthesis of Racemic (±)-Ibuprofen-d3: This stage focuses on introducing the deuterated methyl group (-CD₃) onto a suitable precursor. The strategy involves the α-alkylation of the enolate derived from 2-(4-isobutylphenyl)acetic acid using deuterated methyl iodide (CD₃I).

-

Chiral Resolution: The resulting racemic (±)-Ibuprofen-d3 mixture is then separated into its constituent enantiomers. This is achieved through fractional crystallization of diastereomeric salts formed by reacting the racemic acid with a chiral resolving agent, (S)-(-)-α-phenylethylamine[6][7]. The less soluble diastereomeric salt is isolated, and the desired (S)-(+)-Ibuprofen-d3 is subsequently liberated.

Experimental Protocols

Synthesis of Racemic (±)-Ibuprofen-d3

This procedure details the α-deuteromethylation of 2-(4-isobutylphenyl)acetic acid.

Materials:

-

2-(4-isobutylphenyl)acetic acid

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Deuterated methyl iodide (CD₃I, 99.5 atom % D)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Hydrochloric acid (HCl), 3 M

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 2-(4-isobutylphenyl)acetic acid (1.0 eq) and anhydrous THF (approx. 0.2 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Dianion Formation: Slowly add LDA solution (2.2 eq) to the stirred solution while maintaining the temperature at -78 °C. After the addition is complete, allow the mixture to warm to 0 °C and stir for 1 hour to ensure complete formation of the dianion.

-

Deuteromethylation: Cool the reaction mixture back down to -78 °C. Add deuterated methyl iodide (1.2 eq) dropwise. After addition, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Workup: Quench the reaction by carefully adding 3 M HCl until the pH is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Purification: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude (±)-Ibuprofen-d3. The crude product can be purified further by column chromatography or recrystallization from a suitable solvent like hexane.

Chiral Resolution of (±)-Ibuprofen-d3

This protocol separates the (S)-(+) enantiomer from the racemic mixture.

Materials:

-

(±)-Ibuprofen-d3 (from step 3.1)

-

(S)-(-)-α-phenylethylamine

-

Potassium hydroxide (KOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl), 6 M

-

Diethyl ether

Protocol:

-

Salt Formation: Dissolve racemic (±)-Ibuprofen-d3 (1.0 eq) in a minimal amount of methanol in an Erlenmeyer flask. In a separate container, dissolve (S)-(-)-α-phenylethylamine (0.5 eq) in methanol. Slowly add the amine solution to the ibuprofen solution with gentle stirring. Heat the mixture gently (to approx. 75-85 °C) to ensure complete dissolution[8].

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of (S)-(+)-Ibuprofen-d3 and (S)-(-)-α-phenylethylamine, being less soluble, will preferentially crystallize. To maximize crystal formation, cool the flask further in an ice bath for 1-2 hours[7].

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the solid with a small amount of ice-cold methanol to remove the more soluble (R,S)-diastereomer. The purity of the salt can be enhanced by recrystallization from methanol.

-

Liberation of (S)-(+)-Ibuprofen-d3: Suspend the purified diastereomeric salt in water and add diethyl ether. While stirring vigorously, add 6 M HCl dropwise until the aqueous layer is strongly acidic (pH < 2). This will break the salt, protonating the ibuprofen and the amine[3].

-

Final Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter and evaporate the solvent to yield the final product, (S)-(+)-Ibuprofen-d3, as a white solid.

Data Presentation

Quantitative data for the target compound and representative yields for the synthetic process are summarized below.

Table 1: Physicochemical Properties of (S)-(+)-Ibuprofen-d3

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₁₅D₃O₂ | [4] |

| Molecular Weight | 209.30 g/mol | [4] |

| Formal Name | (S)-α-(methyl-d₃)-4-(2-methylpropyl)-benzeneacetic acid | [4] |

| Isotopic Purity | ≥95 atom % D | |

| Deuterated Forms | ≥99% (d₁-d₃) | [4] |

| Enantiomeric Excess (e.e.) | Target: >98% (post-resolution) |[3] |

Table 2: Summary of Key Experimental Steps and Representative Outcomes

| Step | Description | Purpose | Representative Yield |

|---|---|---|---|

| α-Deuteromethylation | Alkylation of the precursor's α-carbon with CD₃I. | Introduction of the deuterium label. | 75-90% |

| Diastereomeric Salt Formation | Reaction of (±)-Ibuprofen-d3 with (S)-amine. | Creation of separable diastereomers. | Quantitative |

| Fractional Crystallization | Isolation of the less soluble (S,S) salt. | Separation of diastereomers. | 35-45% (of total racemate) |

| Liberation of Acid | Acidification to break the salt and isolate the final product. | Recovery of pure (S)-enantiomer. | >95% |

Visualization of Workflow and Synthesis

The following diagrams illustrate the synthetic pathway and the overall experimental workflow.

Caption: Synthetic pathway for racemic (±)-Ibuprofen-d3.

Caption: Experimental workflow from synthesis to final product.

References

- 1. NIH 3D - Ibuprofen [3d.nih.gov]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. CN1126728C - Preparation of S-Ibuprofen - Google Patents [patents.google.com]

- 4. caymanchem.com [caymanchem.com]

- 5. cerilliant.com [cerilliant.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chegg.com [chegg.com]

- 8. chemconnections.org [chemconnections.org]

An In-depth Technical Guide to the Certificate of Analysis for (S)-(+)-Ibuprofen-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive explanation of the Certificate of Analysis (CoA) for (S)-(+)-Ibuprofen-d3, a deuterated internal standard crucial for the accurate quantification of ibuprofen in various analytical applications. Understanding the data presented in a CoA is paramount for ensuring the quality, reliability, and reproducibility of experimental results in clinical toxicology, forensic analysis, and pharmaceutical research.

(S)-(+)-Ibuprofen-d3 is the biologically active enantiomer of ibuprofen, isotopically labeled with three deuterium atoms on the methyl group of the propanoic acid side chain. This labeling results in a mass shift of +3 atomic mass units, allowing it to be distinguished from the unlabeled analyte by mass spectrometry without significantly altering its chemical and chromatographic properties.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. It is a critical component of quality control, providing a detailed summary of the analytical tests performed to verify the identity, purity, and quality of the compound. For an isotopically labeled standard like (S)-(+)-Ibuprofen-d3, the CoA provides essential data on its chemical structure, chemical purity, enantiomeric purity, and isotopic enrichment.

Key Sections of a CoA for (S)-(+)-Ibuprofen-d3:

-

Product Information: Includes compound name, catalog number, batch number, CAS number, and molecular formula.

-

Physical Properties: Appearance, molecular weight, and storage conditions.

-

Analytical Data: The core of the CoA, presenting the results of various tests with the acceptance criteria.

-

Certification and Approval: Dated signature from a quality assurance representative.

Data Presentation: Quantitative Analysis Summary

The quantitative data from a typical CoA for (S)-(+)-Ibuprofen-d3 is summarized below. These values represent common specifications from various suppliers and serve as a benchmark for quality assessment.

Table 1: Identity and Physical Properties

| Parameter | Specification | Typical Value |

| Chemical Name | α-(methyl-d3)-4-(2-methylpropyl)-benzeneacetic acid, (S)- | Conforms to structure |

| CAS Number | 121662-14-4 | N/A |

| Molecular Formula | C₁₃H₁₅D₃O₂ | C₁₃H₁₅D₃O₂ |

| Molecular Weight | 209.30 g/mol | 209.30 |

| Appearance | White to off-white solid | Conforms |

| Mass Shift | M+3 | Conforms |

Table 2: Purity and Composition

| Parameter | Method | Specification | Typical Value |

| Chemical Purity | HPLC | ≥98.0% | >99% |

| Enantiomeric Purity (e.e.) | Chiral HPLC | ≥98.0% (S)-enantiomer | >99% |

| Isotopic Purity (Atom % D) | Mass Spectrometry | ≥95 atom % D | >98 atom % D |

| Isotopic Enrichment | Mass Spectrometry | ≥99% deuterated forms (d₁-d₃) | ≥99% |

Experimental Protocols: Methodologies for Key Analyses

The data presented in the CoA are derived from rigorous analytical testing. The following sections detail the methodologies for the key experiments performed on (S)-(+)-Ibuprofen-d3.

Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the molecule and the position of the deuterium labels.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is used to verify the overall proton framework of the ibuprofen molecule. A key confirmation of successful deuteration is the significant reduction or complete absence of the signal corresponding to the methyl protons (CH ₃) on the propanoic acid side chain. The remaining signals for the aromatic protons, the isobutyl group, and the chiral center proton should match the known spectrum of ibuprofen.[1]

-

¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton. The carbon atom attached to the three deuterium atoms (CD₃) will show a characteristic triplet splitting pattern due to C-D coupling, confirming the location of the isotopic label.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for determining the chemical purity of a compound by separating it from any impurities.

-

Principle: A solution of the sample is passed through a column packed with a stationary phase. Different components in the mixture travel through the column at different speeds, allowing them to be separated and detected.

-

Methodology:

-

Column: A reverse-phase C18 column is commonly used.[2]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile or ethanol is typical.[3] The composition can be delivered in an isocratic (constant) or gradient (varied) manner.

-

Detection: A UV detector is set to a wavelength where ibuprofen has strong absorbance, such as 220 nm or 263 nm.[3][4]

-

Quantification: The area of the main peak corresponding to (S)-(+)-Ibuprofen-d3 is compared to the total area of all peaks in the chromatogram. The purity is expressed as a percentage of the main peak area relative to the total area.

-

Enantiomeric Purity by Chiral HPLC

Since ibuprofen is a chiral molecule, it is essential to confirm the enantiomeric purity of the (S)-(+) form. The inactive (R)-(-)-enantiomer is considered a chiral impurity.

-

Principle: Chiral HPLC uses a special column with a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate.

-

Methodology:

-

Column: A chiral column, such as one based on cellulose tris-(3,5-dimethylphenylcarbamate) or ovomucoid, is used.[3][5]

-

Mobile Phase: The mobile phase is carefully selected to optimize the separation of the enantiomers. This often consists of a mixture of hexane or other alkanes with an alcohol like ethanol or isopropanol.[3][5]

-

Detection: UV detection is used, similar to standard HPLC.

-

Quantification: The chromatogram will show two separated peaks for the (S)-(+) and (R)-(-) enantiomers. The enantiomeric excess (e.e.) is calculated based on the relative peak areas.

-

Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the mass of the molecule and quantifying the degree of deuterium incorporation.

-

Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The presence of deuterium increases the molecular weight.

-

Methodology:

-

Ionization: Techniques like Electrospray Ionization (ESI) are commonly used, often coupled with HPLC (LC-MS).[2]

-

Analysis: The mass spectrum will show a distribution of isotopic peaks. For Ibuprofen-d3, the primary molecular ion peak will be at m/z 209.3 (for the protonated molecule, [M+H]⁺, it would be ~210.3), which is 3 units higher than unlabeled ibuprofen (m/z 206.3).

-

Quantification: The isotopic purity is determined by analyzing the ion intensities of the desired deuterated species (d₃) relative to the unlabeled (d₀) and partially labeled (d₁, d₂) species.[4] The atom % D refers to the percentage of deuterium atoms at the labeled position.

-

Visualizations: Workflows and Structures

Diagrams are provided to visually explain key concepts and processes related to the analysis of (S)-(+)-Ibuprofen-d3.

Figure 1: Chemical structure of (S)-(+)-Ibuprofen-d3 highlighting key functional groups.

Figure 2: A typical workflow for generating a Certificate of Analysis for a reference standard.

Figure 3: Logical relationship between analytical techniques and the quality attributes they verify.

References

An In-depth Technical Guide to (S)-(+)-Ibuprofen-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-(+)-Ibuprofen-d3, a deuterated internal standard essential for the accurate quantification of (S)-(+)-Ibuprofen (Dexibuprofen) in biological matrices. This document details commercially available sources, their specifications, relevant experimental protocols, and the pharmacological context of its parent compound.

Introduction to (S)-(+)-Ibuprofen-d3

(S)-(+)-Ibuprofen, the pharmacologically active enantiomer of ibuprofen, is a widely used nonsteroidal anti-inflammatory drug (NSAID). (S)-(+)-Ibuprofen-d3 is its stable isotope-labeled counterpart, where three hydrogen atoms on the methyl group of the propionic acid side chain are replaced with deuterium. This isotopic substitution results in a mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical methods. Its use minimizes variability in sample preparation and instrument response, leading to highly accurate and precise quantification of the active drug enantiomer in pharmacokinetic, drug metabolism, and toxicology studies.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer (S)-(+)-Ibuprofen-d3 for research purposes. The following tables summarize the key specifications from several prominent vendors to facilitate selection based on research needs.

Table 1: General Product Specifications for (S)-(+)-Ibuprofen-d3

| Supplier | Catalog Number (Example) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| LGC Standards | TRC-I140012 | 1329643-44-8 | C₁₃H₁₅D₃O₂ | 209.30 |

| Cayman Chemical | 18255 (racemic-d3) | 121662-14-4 (racemic-d3) | C₁₃H₁₅D₃O₂ | 209.3 |

| MedChemExpress | HY-78131AS | 1329643-44-8 | C₁₃H₁₅D₃O₂ | 209.30 |

| Sinopep | Not specified | 1329643-44-8 | C₁₃H₁₅D₃O₂ | 209.3 |

| Simson Pharma | Not specified | 1329643-44-8 | C₁₃H₁₅D₃O₂ | 209.3 |

Table 2: Purity and Isotopic Abundance Data from Suppliers

| Supplier | Chemical Purity | Isotopic Purity (Deuterium Incorporation) | Notes |

| LGC Standards | >95% (HPLC) | Not specified | |

| Cayman Chemical | ≥98% (for racemic-d3) | ≥99% deuterated forms (d₁-d₃); ≤1% d₀ | Data for racemic mixture. |

| MedChemExpress | 99.96% | Not specified | |

| Sinopep | Not specified | Not specified | Certificate of Analysis available on request. |

| Simson Pharma | High Purity | Not specified | Accompanied by Certificate of Analysis. |

Note: Researchers should always request a lot-specific Certificate of Analysis from the supplier for the most accurate and up-to-date information.

Synthesis and Characterization

A likely synthetic route would involve the resolution of racemic ibuprofen to isolate the (S)-(+)-enantiomer, followed by a deuteration step. Alternatively, a stereoselective synthesis could be employed, incorporating a deuterated starting material. One common method for introducing deuterium at the methyl position of a carboxylic acid is through the use of deuterated reagents in the final steps of the synthesis. For example, a Grignard reaction with deuterated methyl magnesium iodide (CD₃MgI) on a suitable precursor could achieve the desired labeling.

Characterization:

The structure and purity of (S)-(+)-Ibuprofen-d3 are confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the overall structure of the molecule. The absence or significant reduction of the proton signal corresponding to the methyl group in the propionic acid side chain in the ¹H NMR spectrum is indicative of successful deuteration.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and the degree of deuterium incorporation. The mass spectrum will show a molecular ion peak at m/z 209.3, corresponding to the addition of three deuterium atoms compared to the unlabeled (S)-(+)-Ibuprofen (MW: 206.3).

Mechanism of Action of Ibuprofen: Inhibition of the Prostaglandin Synthesis Pathway

(S)-(+)-Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of ibuprofen.

Experimental Protocols: Use of (S)-(+)-Ibuprofen-d3 as an Internal Standard

(S)-(+)-Ibuprofen-d3 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of (S)-(+)-Ibuprofen in biological samples such as plasma and serum. Below is a representative experimental protocol adapted from published pharmacokinetic studies.

Objective: To quantify the concentration of (S)-(+)-Ibuprofen in human plasma using (S)-(+)-Ibuprofen-d3 as an internal standard.

Materials:

-

(S)-(+)-Ibuprofen analytical standard

-

(S)-(+)-Ibuprofen-d3 internal standard (IS)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Vortex mixer

-

Centrifuge

-

HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Experimental Workflow:

Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of (S)-(+)-Ibuprofen and (S)-(+)-Ibuprofen-d3 in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of (S)-(+)-Ibuprofen by serial dilution of the stock solution with methanol to cover the desired calibration range.

-

Prepare a working internal standard solution of (S)-(+)-Ibuprofen-d3 at a suitable concentration (e.g., 1 µg/mL) in methanol.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (or calibration standard or quality control sample), add 20 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Conditions:

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

(S)-(+)-Ibuprofen: Q1 m/z 205.1 → Q3 m/z 161.1

-

(S)-(+)-Ibuprofen-d3: Q1 m/z 208.1 → Q3 m/z 164.1

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of (S)-(+)-Ibuprofen to (S)-(+)-Ibuprofen-d3 against the concentration of the calibration standards.

-

Determine the concentration of (S)-(+)-Ibuprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

(S)-(+)-Ibuprofen-d3 is an indispensable tool for researchers in pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard ensures the reliability and accuracy of quantitative bioanalytical methods. This guide provides a foundational understanding of its commercial availability, properties, and application, enabling researchers to effectively incorporate this critical reagent into their studies. For specific applications, further optimization of the provided protocols may be necessary.

The Role of (S)-(+)-Ibuprofen-d3 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of (S)-(+)-Ibuprofen-d3 as an internal standard in bioanalytical methodologies. The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), ensuring the accuracy and precision required for pharmacokinetic, toxicokinetic, and clinical studies.

Core Principle: The Ideal Internal Standard

In quantitative analysis, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. The ideal IS mimics the analyte of interest throughout the entire analytical process, from sample preparation to detection. This mimicry allows for the correction of variations that can occur, such as:

-

Sample Preparation: Inconsistencies in extraction efficiency or sample handling.

-

Matrix Effects: Suppression or enhancement of the analyte's signal due to co-eluting compounds from the biological matrix (e.g., plasma, urine).

-

Instrumental Variability: Fluctuations in injection volume or detector response.

By measuring the ratio of the analyte's response to the internal standard's response, these variations can be normalized, leading to more accurate and reliable quantification.

(S)-(+)-Ibuprofen-d3: A Stable Isotope-Labeled Internal Standard

(S)-(+)-Ibuprofen-d3 is a deuterated form of the pharmacologically active S-enantiomer of ibuprofen.[1] The three deuterium atoms replace three hydrogen atoms on the methyl group of the propionic acid side chain. This seemingly minor modification is the key to its efficacy as an internal standard.

Mechanism of Action

The fundamental principle behind the use of (S)-(+)-Ibuprofen-d3 as an internal standard lies in its near-identical physicochemical properties to the unlabeled (S)-(+)-Ibuprofen. Because the chemical structure and functional groups are the same, the deuterated and non-deuterated forms exhibit:

-

Similar Extraction Recovery: During sample preparation techniques like protein precipitation or liquid-liquid extraction, both compounds are extracted from the biological matrix with comparable efficiency.

-

Co-elution in Liquid Chromatography: In reversed-phase liquid chromatography, (S)-(+)-Ibuprofen-d3 and (S)-(+)-Ibuprofen have virtually identical retention times, meaning they elute from the analytical column at the same time.[2] This is crucial because it ensures that both compounds experience the same matrix effects at the point of ionization in the mass spectrometer.

-

Comparable Ionization Efficiency: In the mass spectrometer's ion source, both molecules will ionize with similar efficiency.

The key difference is their mass. The three deuterium atoms give (S)-(+)-Ibuprofen-d3 a molecular weight that is three Daltons higher than (S)-(+)-Ibuprofen. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

While deuterated standards are considered the gold standard, it is important to be aware of potential isotopic effects. In some cases, the C-D bond can be slightly stronger than the C-H bond, which can lead to minor differences in retention time and fragmentation patterns. However, for ibuprofen, these effects are generally negligible and do not significantly impact the accuracy of the analysis. The stability of the deuterium labels on the methyl group is also high, with a low risk of back-exchange with hydrogen under typical bioanalytical conditions.

Quantitative Data for Bioanalytical Methods

The following tables summarize key quantitative parameters for the analysis of ibuprofen using (S)-(+)-Ibuprofen-d3 as an internal standard, compiled from various validated LC-MS/MS methods.

Table 1: Mass Spectrometry Parameters for Ibuprofen and (S)-(+)-Ibuprofen-d3

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| (S)-(+)-Ibuprofen | 205.0 - 205.1 | 161.0 - 161.1 | Negative |

| (S)-(+)-Ibuprofen-d3 | 208.0 - 208.1 | 163.9 - 164.0 | Negative |

Note: The slight variations in m/z values reflect differences in instrumentation and calibration across different laboratories.

Table 2: Performance Characteristics of Validated Bioanalytical Methods

| Parameter | Typical Range |

| Linearity Range | 0.05 - 50 µg/mL |

| Lower Limit of Quantification (LLOQ) | 0.05 - 0.1 µg/mL |

| Accuracy (% Bias) | Within ±15% (typically <10%) |

| Precision (%RSD) | <15% (typically <10%) |

| Recovery | 78% - 95% |

Experimental Protocols

While specific parameters may vary depending on the instrumentation and the biological matrix, the following provides a general overview of a typical experimental protocol for the quantification of ibuprofen in human plasma using (S)-(+)-Ibuprofen-d3.

Sample Preparation: Protein Precipitation

Protein precipitation is a common, rapid, and effective method for extracting ibuprofen from plasma.

-

Aliquoting: Transfer a small volume of plasma (e.g., 50-100 µL) to a microcentrifuge tube.

-

Internal Standard Spiking: Add a precise volume of a working solution of (S)-(+)-Ibuprofen-d3 in a suitable solvent (e.g., methanol or acetonitrile) to each plasma sample, calibrator, and quality control.

-

Precipitation: Add a precipitating agent, typically 3-4 volumes of cold acetonitrile or methanol, to the sample.

-

Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Analytical Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, <3 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both ibuprofen and (S)-(+)-Ibuprofen-d3 as listed in Table 1.

Visualizing the Workflow and Concepts

The following diagrams, created using the DOT language, illustrate the analytical workflow and the underlying principles.

Conclusion

(S)-(+)-Ibuprofen-d3 serves as an exemplary internal standard for the quantitative bioanalysis of ibuprofen. Its near-identical chemical behavior, combined with its distinct mass, allows for the effective correction of analytical variability, thereby ensuring the generation of high-quality, reliable data. This technical guide provides the foundational knowledge, quantitative data, and procedural outlines necessary for researchers, scientists, and drug development professionals to successfully implement (S)-(+)-Ibuprofen-d3 in their analytical workflows. The principles and practices described herein are fundamental to achieving the rigorous standards of modern bioanalytical science.

References

An In-Depth Technical Guide to the Isotopic Purity and Stability of (S)-(+)-Ibuprofen-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of (S)-(+)-Ibuprofen-d3, a deuterated internal standard essential for the accurate quantification of (S)-(+)-Ibuprofen in various analytical matrices. The document details the methodologies for assessing isotopic and enantiomeric purity, as well as the stability of this isotopically labeled compound under various stress conditions.

Quantitative Data Summary

The following tables summarize the key specifications and analytical parameters for (S)-(+)-Ibuprofen-d3.

Table 1: Specifications for (S)-(+)-Ibuprofen-d3

| Parameter | Specification | Analytical Method |

| Chemical Formula | C₁₃H₁₅D₃O₂ | Mass Spectrometry |

| Molecular Weight | 209.3 g/mol | Mass Spectrometry |

| Isotopic Purity | ≥ 98 atom % D | High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Enantiomeric Purity | ≥ 99% (S)-enantiomer | Chiral High-Performance Liquid Chromatography (HPLC) |

| Chemical Purity | ≥ 98.0% | HPLC-UV |

Table 2: Isotopic Distribution of Ibuprofen-d3 by Mass Spectrometry

| Isotopologue | Theoretical m/z | Expected Abundance |

| d₀ (unlabeled) | 205.1 | < 1% |

| d₁ | 206.1 | < 2% |

| d₂ | 207.1 | < 5% |

| d₃ | 208.1 | > 90% |

Experimental Protocols

Detailed methodologies for the analysis of (S)-(+)-Ibuprofen-d3 are provided below. These protocols are based on established methods for ibuprofen and deuterated compounds, and are validated according to ICH Q2(R1) guidelines.[1][2]

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This method provides a detailed analysis of the isotopic distribution of (S)-(+)-Ibuprofen-d3.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an electrospray ionization (ESI) source.

-

Sample Preparation: Prepare a 1 µg/mL solution of (S)-(+)-Ibuprofen-d3 in a suitable solvent such as acetonitrile or methanol.

-

MS Parameters:

-

Ionization Mode: Negative ESI.

-

Scan Mode: Full scan from m/z 150-250.

-

Resolution: ≥ 60,000.

-

Data Analysis: Extract the ion chromatograms for the [M-H]⁻ ions of the d₀ to d₃ isotopologues (m/z 205.1, 206.1, 207.1, and 208.1). Integrate the peak areas for each isotopologue.

-

-

Calculation of Isotopic Purity:

-

Isotopic Purity (%) = [Area(d₃) / (Area(d₀) + Area(d₁) + Area(d₂) + Area(d₃))] x 100

-

Determination of Isotopic Enrichment by Quantitative ¹H-NMR Spectroscopy

This method allows for the quantification of deuterium incorporation at specific sites in the molecule.

-

Instrumentation: A high-field NMR spectrometer (≥ 400 MHz).

-

Sample Preparation: Accurately weigh and dissolve a known amount of (S)-(+)-Ibuprofen-d3 and a certified internal standard (e.g., maleic acid) in a deuterated solvent (e.g., CDCl₃).

-

NMR Parameters:

-

Pulse Sequence: A standard quantitative ¹H-NMR pulse sequence with a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton).

-

Number of Scans: ≥ 16 to ensure adequate signal-to-noise ratio.

-

-

Data Analysis:

-

Integrate the signal of a well-resolved proton in the non-deuterated part of the ibuprofen molecule.

-

Integrate the signal of the corresponding proton in any residual non-deuterated (S)-(+)-Ibuprofen.

-

Integrate the signal of the internal standard.

-

-

Calculation of Isotopic Enrichment: The isotopic enrichment is calculated by comparing the integral of the residual proton signal in the deuterated position to the integral of a proton signal in a non-deuterated position, relative to the internal standard.

Determination of Enantiomeric Purity by Chiral HPLC

This method separates the (S)-(+) and (R)-(-) enantiomers of ibuprofen to determine the enantiomeric excess of the desired (S)-enantiomer.[3][4]

-

Instrumentation: An HPLC system with a UV detector.

-

Chiral Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H).[3]

-

Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The exact ratio may need to be optimized for the specific column used.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Sample Preparation: Prepare a 100 µg/mL solution of (S)-(+)-Ibuprofen-d3 in the mobile phase.

-

Analysis: Inject the sample and record the chromatogram. The retention times for the (S) and (R) enantiomers should be well-resolved.

-

Calculation of Enantiomeric Purity:

-

Enantiomeric Purity (%) = [Area(S-enantiomer) / (Area(S-enantiomer) + Area(R-enantiomer))] x 100

-

Stability-Indicating HPLC Method and Forced Degradation Studies

This protocol is designed to assess the stability of (S)-(+)-Ibuprofen-d3 under various stress conditions, in accordance with ICH Q1A(R2) guidelines.[5][6][7]

-

Instrumentation: An HPLC system with a photodiode array (PDA) or UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 25 mM KH₂PO₄, pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm, with PDA detection from 200-400 nm to monitor for the appearance of degradation products.

-

Forced Degradation Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 80°C for 48 hours (solid state).

-

Photostability: Expose the solid and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.

-

-

Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis.

-

Data Evaluation: Assess the chromatograms for any new peaks corresponding to degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main (S)-(+)-Ibuprofen-d3 peak.

Visualizations

The following diagrams illustrate key workflows and pathways related to the analysis and stability of (S)-(+)-Ibuprofen-d3.

Caption: Workflow for Isotopic Purity and Enrichment Analysis.

Caption: Forced Degradation Study Workflow.

Caption: Potential Degradation Pathways of Ibuprofen.[8][9]

References

- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 2. fda.gov [fda.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. snscourseware.org [snscourseware.org]

- 8. Identification of degradation products of ibuprofen arising from oxidative and thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

A Technical Guide to (S)-(+)-Ibuprofen-d3: Solubility and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and storage conditions for (S)-(+)-Ibuprofen-d3. The data and protocols presented are intended to support researchers, scientists, and professionals in the fields of drug development and analytical chemistry.

Core Properties of (S)-(+)-Ibuprofen-d3

(S)-(+)-Ibuprofen-d3 is the deuterated form of the S-enantiomer of Ibuprofen. The S-enantiomer is the more biologically active form, functioning as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting cyclooxygenase (COX) enzymes.[1] Deuterium labeling provides a valuable tool for pharmacokinetic and metabolic studies, often used as an internal standard in quantitative analysis by GC- or LC-MS.

Solubility Profile

The solubility of a compound is a critical parameter in drug discovery and development, influencing formulation, bioavailability, and analytical method development. The following table summarizes the known solubility data for (S)-(+)-Ibuprofen-d3 and its related forms. It is important to note that the solubility of deuterated forms is expected to be very similar to their non-deuterated counterparts.

| Compound/Isomer | Solvent | Solubility | Notes |

| (S)-(+)-Ibuprofen-d3 | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (477.78 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1] |

| (±)-Ibuprofen-d3 (racemic) | Dimethylformamide (DMF) | > 45 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | ||

| Ethanol | > 60 mg/mL | ||

| Phosphate-Buffered Saline (PBS), pH 7.2 | > 2 mg/mL | ||

| (R)-(-)-Ibuprofen-d3 | Ethanol | ≥ 60 mg/mL (286.67 mM) | "≥" indicates solubility, but the saturation point is not known.[2] |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (238.89 mM) | Hygroscopic DMSO can impact solubility; use freshly opened solvent.[2] | |

| Dimethylformamide (DMF) | ≥ 45 mg/mL (215.00 mM) | ||

| Ibuprofen (non-deuterated) | Water | Practically insoluble (21 mg/L at 25°C)[3] | |

| Ethanol (90% at 40°C) | 66.18 g/100 mL | Very soluble in most organic solvents.[4] | |

| Methanol, Acetone, Dichloromethane | Very soluble | [4] |

Recommended Storage Conditions

Proper storage is crucial to maintain the stability and integrity of (S)-(+)-Ibuprofen-d3. The following table outlines the recommended storage conditions based on available data.

| Form | Storage Temperature | Duration | Additional Notes |

| Powder | -20°C | 3 years[1][5] | |

| In Solvent | -80°C | 6 months[1] | Aliquot to prevent inactivation from repeated freeze-thaw cycles.[1] |

| -20°C | 1 month[1] | ||

| Shipping | Room temperature | May vary for international shipping.[1][6] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7][8] The following is a generalized protocol for determining the solubility of (S)-(+)-Ibuprofen-d3.

Objective: To determine the equilibrium solubility of (S)-(+)-Ibuprofen-d3 in a specific solvent system.

Materials:

-

(S)-(+)-Ibuprofen-d3 powder

-

Solvent of interest (e.g., DMSO, Ethanol, aqueous buffers)

-

Stoppered flasks or vials

-

Mechanical agitator (e.g., orbital shaker)

-

Temperature-controlled environment (e.g., incubator shaker) set to 37 ± 1 °C for physiological relevance[8][9]

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Calibrated pH meter (for aqueous buffers)

-

Validated analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[7]

Procedure:

-

Preparation: Add an excess amount of (S)-(+)-Ibuprofen-d3 powder to a known volume of the solvent in a stoppered flask. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the flask in a mechanical shaker at a constant temperature (e.g., 37 °C). Agitate the suspension for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required may need to be determined through preliminary experiments.[9]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by either centrifugation or filtration. This step must be performed carefully to avoid disturbing the equilibrium.

-

pH Measurement (for aqueous buffers): For aqueous solutions, measure the pH of the saturated solution to ensure it has not significantly changed from the initial buffer pH.[7][8]

-

Quantification: Dilute an aliquot of the clear, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample using a validated method (e.g., HPLC) to determine the concentration of dissolved (S)-(+)-Ibuprofen-d3.

-

Data Analysis: Calculate the solubility in the desired units (e.g., mg/mL, mM). The experiment should be performed in triplicate to ensure reproducibility.[8]

Visualizing Key Pathways and Workflows

Mechanism of Action: COX Inhibition

(S)-(+)-Ibuprofen exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins from arachidonic acid.

Caption: Inhibition of the COX pathway by (S)-(+)-Ibuprofen-d3.

Experimental Workflow: Solubility Determination

The following diagram illustrates the key steps of the shake-flask method for determining solubility.

Caption: Workflow for the shake-flask solubility determination method.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ibuprofen - Wikipedia [en.wikipedia.org]

- 5. targetmol.cn [targetmol.cn]

- 6. caymanchem.com [caymanchem.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. who.int [who.int]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

The Pharmacological Profile of S-(+)-Ibuprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is a chiral molecule administered clinically as a racemic mixture of its two enantiomers: S-(+)-ibuprofen and R-(-)-ibuprofen. It is the S-(+)-enantiomer, also known as dexibuprofen, that is predominantly responsible for the therapeutic effects of ibuprofen. This technical guide provides an in-depth pharmacological profile of S-(+)-ibuprofen, summarizing key quantitative data, detailing experimental protocols for its characterization, and illustrating relevant biological pathways. The information presented is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this pharmacologically active enantiomer.

Introduction

Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. The pharmacological activity of racemic ibuprofen is almost exclusively attributed to the S-(+)-enantiomer. The R-(-)-enantiomer is significantly less active but undergoes a unidirectional chiral inversion in vivo to the active S-(+)-form. Understanding the distinct pharmacological profile of S-(+)-ibuprofen is crucial for optimizing therapeutic strategies and for the development of enantiomerically pure drug formulations.

Pharmacodynamics: Mechanism of Action

The primary mechanism of action of S-(+)-ibuprofen is the non-selective and reversible inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins and thromboxanes that mediate pain, inflammation, and fever.

S-(+)-ibuprofen is a significantly more potent inhibitor of both COX isoforms compared to its R-(-) counterpart. The R-(-)-isomer is nearly inactive in inhibiting COX-2.[1]

Signaling Pathway of COX Inhibition

Quantitative Pharmacological Data

In Vitro Cyclooxygenase (COX) Inhibition

The inhibitory potency of ibuprofen enantiomers against COX-1 and COX-2 is a key determinant of their pharmacological activity. The following table summarizes the half-maximal inhibitory concentrations (IC50) for each enantiomer.

| Enantiomer | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| S-(+)-Ibuprofen | 2.1 | 1.6 | [2] |

| R-(-)-Ibuprofen | 34.9 | > 250 | [2] |

Comparative Pharmacokinetics of Ibuprofen Enantiomers and Racemate

The pharmacokinetic profiles of the ibuprofen enantiomers differ significantly, primarily due to the unidirectional chiral inversion of the R-(-) form to the S-(+) form. The following table presents key pharmacokinetic parameters following oral administration of the individual enantiomers and the racemate in healthy volunteers.

| Parameter | S-(+)-Ibuprofen (300 mg) | R-(-)-Ibuprofen (300 mg) | Racemic Ibuprofen (600 mg) | Reference |

| Cmax (mg/L) | 30.5 ± 4.3 | 25.1 ± 3.9 | 22.8 ± 3.1 (S-form) 13.5 ± 2.0 (R-form) | [3] |

| Tmax (h) | 1.4 ± 0.5 | 1.6 ± 0.6 | 1.9 ± 0.7 | [3] |

| AUC (mg·h/L) | 85.3 ± 15.2 | 75.4 ± 13.8 | 130.2 ± 22.5 (S-form) 40.1 ± 7.9 (R-form) | [3] |

| t½ (h) | 2.2 ± 0.4 | 2.5 ± 0.5 | 2.4 ± 0.4 | [3] |

| CL/F (L/h) | 3.6 ± 0.6 | 4.1 ± 0.8 | - | [3] |

| MRT (h) | 3.5 ± 0.6 | 4.0 ± 0.7 | 4.8 ± 0.8 (S-form) | [3] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL/F: Apparent oral clearance; MRT: Mean residence time.

Metabolic Pathways and Chiral Inversion

Following administration, R-(-)-ibuprofen undergoes a significant metabolic chiral inversion to the pharmacologically active S-(+)-enantiomer. This process is stereospecific and does not occur in the reverse direction (S to R).[3] The inversion is estimated to be between 50% and 60% in humans and is a critical factor in the overall therapeutic effect of racemic ibuprofen.[4]

Metabolic Fate of Ibuprofen Enantiomers

Experimental Protocols

In Vitro COX Inhibition Assay (Purified Enzyme)

This protocol outlines a general procedure for determining the IC50 values of ibuprofen enantiomers against purified COX-1 and COX-2 enzymes.

Objective: To quantify the inhibitory potency of S-(+)- and R-(-)-ibuprofen on the enzymatic activity of purified COX-1 and COX-2.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and a reducing agent like glutathione)

-

Test compounds: S-(+)-ibuprofen and R-(-)-ibuprofen dissolved in a suitable solvent (e.g., DMSO)

-

Prostaglandin E2 (PGE2) standard

-

PGE2 Enzyme Immunoassay (EIA) kit or LC-MS/MS system for prostaglandin quantification

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compounds (S-(+)- and R-(-)-ibuprofen) in the reaction buffer.

-

In a microplate, add the reaction buffer, the appropriate concentration of the test compound, and the purified COX enzyme (COX-1 or COX-2).

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the reaction mixture for a specific time (e.g., 2-5 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., a strong acid like HCl).

-

Quantify the amount of PGE2 produced in each well using a validated method such as a competitive EIA or LC-MS/MS.

-

Calculate the percentage of COX inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Chiral Inversion Assay (Liver Microsomes)

This protocol describes a method to investigate the unidirectional chiral inversion of R-(-)-ibuprofen to S-(+)-ibuprofen using liver microsomes.

Objective: To determine the in vitro conversion of R-(-)-ibuprofen to S-(+)-ibuprofen mediated by liver enzymes.

Materials:

-

Rat or human liver microsomes

-

R-(-)-ibuprofen

-

Cofactors: Coenzyme A (CoA), Adenosine triphosphate (ATP), and Magnesium chloride (MgCl2)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile or other suitable organic solvent for extraction

-

Internal standard for HPLC analysis

-

Chiral HPLC column and system for enantioselective analysis

Procedure:

-

Prepare an incubation mixture containing liver microsomes, phosphate buffer, and the cofactors (CoA, ATP, MgCl2).

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding a known concentration of R-(-)-ibuprofen to the mixture.

-

Incubate the reaction at 37°C with gentle shaking.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the incubation mixture.

-

Immediately stop the enzymatic reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) and the internal standard.

-

Vortex and centrifuge the samples to precipitate proteins.

-

Collect the supernatant and analyze it using a validated chiral HPLC method to separate and quantify the concentrations of R-(-)- and S-(+)-ibuprofen.

-

Plot the concentrations of both enantiomers over time to determine the rate and extent of chiral inversion. A control incubation without cofactors should be included to demonstrate the enzymatic nature of the inversion.

Stereoselective HPLC Analysis of Ibuprofen Enantiomers

This protocol provides a general workflow for the separation and quantification of S-(+)- and R-(-)-ibuprofen in biological matrices.

Objective: To develop and validate a high-performance liquid chromatography (HPLC) method for the enantioselective analysis of ibuprofen.

Conclusion

The S-(+)-enantiomer of ibuprofen is the primary contributor to its therapeutic efficacy. A thorough understanding of its distinct pharmacodynamic and pharmacokinetic properties, including its potent inhibition of COX enzymes and the metabolic chiral inversion of its R-(-) counterpart, is essential for rational drug design and clinical application. The data and experimental protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating further investigation and optimization of ibuprofen-based therapies.

References

- 1. Comparative Pharmacology of S(+)-Ibuprofen and (RS)-Ibuprofen | Semantic Scholar [semanticscholar.org]

- 2. Pharmacokinetics of S(+)- and R(-)-ibuprofen in volunteers and first clinical experience of S(+)-ibuprofen in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (S)-(+)-Ibuprofen-d3 in Pharmacokinetic Studies

Introduction

(S)-(+)-Ibuprofen is the pharmacologically active enantiomer of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. In pharmacokinetic (PK) research, the use of stable isotope-labeled compounds, such as (S)-(+)-Ibuprofen-d3, offers significant advantages. The deuterium-labeled (S)-(+)-Ibuprofen-d3 serves as an ideal internal standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to its chemical similarity and distinct mass from the unlabeled drug. Furthermore, administering (S)-(+)-Ibuprofen-d3 allows for precise tracing and quantification of the drug and its metabolites in vivo, helping to distinguish between the administered drug and any endogenous or contaminating sources of unlabeled ibuprofen. This document provides detailed protocols and application notes for the use of (S)-(+)-Ibuprofen-d3 in pharmacokinetic studies, aimed at researchers, scientists, and drug development professionals.

Pharmacokinetic Data Summary

The use of stable isotope-labeled ibuprofen has been pivotal in stereoselective metabolic studies. While a direct head-to-head study detailing all pharmacokinetic parameters of an administered dose of (S)-(+)-Ibuprofen-d3 versus unlabeled (S)-(+)-Ibuprofen was not identified in the literature, valuable data on the clearance of deuterated (S)-ibuprofen has been published. Bioequivalence studies of various ibuprofen formulations provide typical pharmacokinetic parameters for the unlabeled compound.

Table 1: Pharmacokinetic Parameters of S-Ibuprofen and Clearance of Deuterated S-Ibuprofen

| Parameter | (S)-(+)-Ibuprofen (Unlabeled) | S-[aromatic-2H4]Ibuprofen | Notes |

| Mean Clearance (CL/F) | 87.4 ± 25.9 mL/min | 57.3 ± 31.0 mL/min (as part of racemic mixture) | Clearance for deuterated S-ibuprofen was determined after administration of racemic ibuprofen.[1] |

| Cmax (400 mg dose) | ~36 µg/mL | Not Reported | Cmax values are dependent on the formulation and are typically reached within 1-2 hours.[2][3] |

| Tmax (400 mg dose) | ~1.1-1.8 hours | Not Reported | Tmax is influenced by the drug formulation (e.g., immediate-release vs. sustained-release).[2][3] |

| AUC (400 mg dose) | ~100-120 µg·h/mL | Not Reported | Area Under the Curve (AUC) is a measure of total drug exposure. |

Note: The clearance of S-[aromatic-2H4]ibuprofen was determined in a study where it was co-administered with racemic ibuprofen. This value may not be directly comparable to the clearance of (S)-(+)-Ibuprofen when administered alone. Cmax and Tmax values for unlabeled (S)-(+)-Ibuprofen are derived from bioequivalence studies of racemic ibuprofen formulations.

Experimental Protocols

Clinical Pharmacokinetic Study Protocol

This protocol outlines a typical design for a pharmacokinetic study involving the oral administration of (S)-(+)-Ibuprofen-d3 to healthy human volunteers.

Study Design:

-

Type: Open-label, single-dose, crossover study.

-

Subjects: Healthy adult volunteers (N=8-12), with informed consent.

-

Washout Period: A washout period of at least 7 days between study periods.

-

Dosing: Oral administration of a single dose of (S)-(+)-Ibuprofen-d3 (e.g., 200 mg) with a standardized volume of water after an overnight fast.

Blood Sampling:

-

Venous blood samples (approx. 5 mL) are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Sampling time points: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Plasma Sample Preparation for LC-MS/MS Analysis

Accurate quantification of (S)-(+)-Ibuprofen-d3 in plasma requires efficient extraction from the biological matrix. Protein precipitation is a common and straightforward method.

Materials:

-

Frozen human plasma samples.

-

(S)-(+)-Ibuprofen-d3 analytical standard.

-

Unlabeled (S)-(+)-Ibuprofen (as internal standard, if quantifying administered deuterated compound against a non-deuterated standard).

-

Acetonitrile, HPLC grade.

-

Formic acid, LC-MS grade.

Procedure:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (unlabeled (S)-(+)-Ibuprofen at a known concentration).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analytical Method

This method provides the parameters for the quantification of (S)-(+)-Ibuprofen-d3 using a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

(S)-(+)-Ibuprofen-d3: m/z 208.1 → 164.0

-

(S)-(+)-Ibuprofen (unlabeled): m/z 205.1 → 161.0

-

-

Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and collision energy for each transition to achieve maximum sensitivity.

Visualizations

References

- 1. Stereoselective metabolism of ibuprofen in humans: administration of R-, S- and racemic ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioequivalence study of three ibuprofen formulations after single dose administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the Plasma Analysis of (S)-(+)-Ibuprofen-d3